molecular formula C10H14N2O4S B2725418 Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate CAS No. 403836-47-5

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2725418
CAS No.: 403836-47-5
M. Wt: 258.29
InChI Key: FBRNOYHTMQECSM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate is a complex organic compound featuring an isoxazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate typically involves multiple steps. One common method includes the reaction of 5-methylisoxazole with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(5-methylisoxazol-3-yl)acetate. This intermediate is then reacted with 2-amino-2-oxoethyl thiol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(isoxazol-5-yl)-4-methylphenoxy)acetate
  • Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate
  • 5-Fluoro-2-(isoxazol-5-yl)phenol

Uniqueness

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate is unique due to its specific functional groups and the presence of the isoxazole ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-15-10(14)6-17-5-9(13)11-8-4-7(2)16-12-8/h4H,3,5-6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRNOYHTMQECSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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